Dideuteriomethanone

Atmospheric chemistry Reaction mechanism Physical organic chemistry

Single-deuterium formaldehyde labels risk enzymatic scrambling during metabolic flux analysis, yielding ambiguous pathway assignments. Dideuteriomethanone (CD₂O, CAS 32008-59-6) eliminates this ambiguity with a definitive +2 Da parent-ion mass shift. • Kinetic Isotope Probe: k(CH₂O)/k(CD₂O) = 13.5 ± 1.5 at 399 K, benchmarked for atmospheric oxidation mechanism studies • Unambiguous Metabolic Tracing: CD₂O generates methanol-d₂ and +2-Da serine isotopomers, enabling conclusive one-carbon pathway mapping by ²H NMR or GC-MS • pIDL Proteomics: Paired with ¹³CD₂O, delivers 5.84 mDa fragment mass difference for ~100-fold proteome dynamic range Supplied as paraformaldehyde-d₂ polymer (≥98 atom% D) for controlled on-demand depolymerization. Packaged under argon in sealed glass vials.

Molecular Formula CH2O
Molecular Weight 32.038 g/mol
CAS No. 32008-59-6
Cat. No. B124363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDideuteriomethanone
CAS32008-59-6
SynonymsPoly(oxymethylene-D2)
Molecular FormulaCH2O
Molecular Weight32.038 g/mol
Structural Identifiers
SMILESC=O
InChIInChI=1S/CH2O/c1-2/h1H2/i1D2
InChIKeyWSFSSNUMVMOOMR-DICFDUPASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dideuteriomethanone as a Distinct Research Isotopologue


Dideuteriomethanone (CAS 32008-59-6, formaldehyde-d₂, CD₂O) is a perdeuterated formaldehyde isotopologue in which both hydrogen atoms are replaced by deuterium, yielding a molecular weight of 32.04 g·mol⁻¹ and typical isotopic enrichment ≥99 atom % D . Unlike protio-formaldehyde (CH₂O), the C–D bond exhibits a higher zero-point energy barrier, translating into measurable kinetic isotope effects (KIEs) that are directly exploited in mechanistic enzymology, atmospheric chemistry, and electrocatalysis [1]. Its availability as both a free solution and as paraformaldehyde-d₂ polymer enables controlled depolymerization for on-demand generation of monomeric CD₂O in research settings .

Dideuteriomethanone vs. Generic Formaldehyde Sources


Substituting dideuteriomethanone with generic formaldehyde (CH₂O) or even monodeuterated formaldehyde (CHDO) forfeits the specific analytical and mechanistic capabilities that justify its procurement. The introduction of two deuterium atoms rather than one is not a superficial label change: it generates a parent-ion mass shift of +2 Da in mass spectrometry, enabling baseline-resolved isotopologue distinction that is critical for metabolic flux analysis where single-deuterium labels may be enzymatically scrambled [1]. Furthermore, the C–D bond strength difference relative to C–H directly governs reaction rates in oxidative and crosslinking chemistries, meaning that substitution of CD₂O with CH₂O in a kinetic study yields a different rate-determining step and invalidates mechanistic conclusions drawn from deuterium isotope effects [2].

Dideuteriomethanone Evidence vs. Closest Analogs


Gas-Phase Oxidation Kinetic Isotope Effect

In the gas-phase oxidation of formaldehyde by nitrogen dioxide at 399 K, the reaction rate of protio-formaldehyde (CH₂O) is substantially greater than that of dideuteriomethanone (CD₂O). Competitive experiments at 399 K yield a ratio of second-order rate constants k(CH₂O)/k(CD₂O) = 13.5 ± 1.5, corresponding to a competitive isotope effect of approximately 3.0 when 1% CD₂O is present in a CH₂O matrix [1]. This large primary KIE indicates that C–H(D) bond cleavage is the rate-determining step, information that is inaccessible using the protio analog alone.

Atmospheric chemistry Reaction mechanism Physical organic chemistry

In Vivo Metabolism Deuterium Isotope Effect

Rats injected intraperitoneally with equimolar doses of ¹⁴C-labeled formaldehyde (CH₂O) and dideuteriomethanone (CD₂O) at 0.67 mmol/kg exhibited statistically indistinguishable rates of ¹⁴CO₂ exhalation. Cumulative ¹⁴CO₂ recovery reached 68–71% of theoretical within 12 hours for both compounds, and biphasic half-lives were approximately 0.4 h and 3 h for each species [1]. In competitive mixed-isotope experiments, a minor temporary decrease in formate conversion to CO₂ for the deuterated species was observed at intermediate time points, but overall the deuterium isotope effect on in vivo oxidation to CO₂ was negligible, with a possible reactivity reduction ≤10% [1].

Drug metabolism Pharmacokinetics In vivo isotope effect

Bacterial Metabolic Flux Tracing with Dual-Deuterium Label

In Escherichia coli, dideuteriomethanone is metabolized to methanol-d₂, enabling deuterium NMR to rule out formaldehyde dismutase activity. The observation of CD₃OH as the sole methanol isotopologue from CD₂O feeding, rather than a mixture containing CHD₂OH or CH₂DOH, provides direct evidence for a specific detoxification pathway that does not involve dismutation [1]. By contrast, protio-formaldehyde yields only CH₃OH and cannot distinguish between dismutase and non-dismutase routes. In methylotrophic bacteria, CD₂O generated from CD₃OD oxidation is further used for GC-MS quantification of the (+1)/(+2) serine isotopomer ratio, directly assaying the partition between direct condensation and long-route methylene-H₄F pathways [2].

Microbial metabolism Metabolic flux analysis NMR spectroscopy

Mass-Defect Pseudo-Isobaric Dimethyl Labeling

In mass defect-based pseudo-isobaric dimethyl labeling (pIDL), Lys-C protein digests labeled with CD₂O/¹³CD₂O and reduced with NaCNBD₃/NaCNBH₃ produce heavy and light isotopologue peptide pairs with a characteristic fragment ion mass difference of 5.84 mDa, resolvable by high-resolution tandem mass spectrometry [1]. This ~100-fold dynamic range quantification method exploits the distinct mass defects between ¹²C/¹³C and ¹H/²H, a capability that requires the dual deuterium substitution unique to CD₂O. By comparison, labeling with protio-formaldehyde (CH₂O) does not generate the necessary mass-defect shift for this quantification strategy.

Proteomics Mass spectrometry Isobaric labeling

Dideuteriomethanone High-Value Application Scenarios


Atmospheric Oxidation Mechanism Elucidation

Dideuteriomethanone serves as a kinetic probe for the rate-determining C–H abstraction step in atmospheric formaldehyde oxidation by NO₂. The measured k(CH₂O)/k(CD₂O) ratio of 13.5 ± 1.5 at 399 K directly quantifies the primary KIE and distinguishes hydrogen-abstraction from alternative mechanistic pathways [1]. Atmospheric modelers and physical chemists should procure CD₂O when designing experiments that require benchmarked KIE data for formaldehyde sink reactions.

In Vivo Pharmacokinetic Tracing of Formaldehyde

Because the in vivo oxidation rates of CD₂O and CH₂O to CO₂ are statistically identical (t₁/₂ ≈ 0.4 h and ≈3 h for both compounds, cumulative recovery 68–71% at 12 h) [1], dideuteriomethanone can be administered as a tracer in animal models to monitor formaldehyde pharmacokinetics by mass spectrometry without altering the metabolic endpoint. This application is critical for toxicokinetic studies where differentiating exogenous from endogenous formaldehyde is necessary.

Microbial Pathway Discrimination via Dual-Deuterium Tracing

In E. coli and methylotrophic bacteria, CD₂O uniquely generates methanol-d₂ and +2-Da serine isotopomers, enabling unambiguous pathway assignment by ²H NMR or GC-MS that is impossible with protio-formaldehyde [1][2]. Researchers investigating formaldehyde detoxification, one-carbon metabolism, or methylotrophy should select CD₂O over CH₂O or CHDO to obtain conclusive pathway evidence.

Multiplex Quantitative Proteomics by Mass-Defect Labeling

The pIDL method requires CD₂O paired with ¹³CD₂O to generate a 5.84-mDa fragment ion mass difference detectable by high-resolution MS/MS, achieving ~100-fold dynamic range in proteome quantification [1]. CD₂O procurement is mandatory for laboratories adopting this pseudo-isobaric labeling strategy; substitution with unlabeled formaldehyde renders the mass-defect quantification approach inoperable.

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